Adynerin: A Comprehensive Technical Overview
Adynerin: A Comprehensive Technical Overview
Introduction
Adynerin is a naturally occurring cardenolide glycoside found in the plant Nerium oleander. As a member of the cardiac glycoside family, it exhibits significant biological activities, primarily affecting cardiac muscle contractility and renal function. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of Adynerin, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Adynerin is a steroid derivative characterized by a five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position.
Chemical Structure:
The chemical structure of Adynerin is established as 3β-(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyloxy)-14β-hydroxy-5β-card-20(22)-enolide.
| Identifier | Value |
| Molecular Formula | C30H44O7[1][2] |
| Molecular Weight | 516.68 g/mol [1][2] |
| IUPAC Name | 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one[1] |
| CAS Number | 35109-93-4 |
| SMILES | C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC">C@@HO |
Physicochemical Properties:
| Property | Value |
| Appearance | White crystals |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO and other organic solvents |
| Melting Point | 233-234 °C |
Spectral Data
¹H NMR Spectroscopy
A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule, which is crucial for structure elucidation. A representative ¹H NMR spectrum for Adynerin is available.
Mass Spectrometry
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For Adynerin, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been utilized for its quantification in biological matrices. In electrospray ionization (ESI) positive ion mode, the characteristic mass transition for Adynerin is m/z 534 → 113.
Biological Activity and Mechanism of Action
Adynerin exhibits two primary biological activities: cardiotonic and diuretic effects. These activities are characteristic of cardiac glycosides and are primarily mediated through the inhibition of the Na+/K+-ATPase pump.
Cardiotonic Effect
The positive inotropic (contractility-enhancing) effect of Adynerin stems from its inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells (cardiomyocytes). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium ions from the cell. The resulting increase in intracellular calcium concentration enhances the storage and release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.
Diuretic Effect
The diuretic action of Adynerin is also linked to the inhibition of Na+/K+-ATPase in the renal tubules. This inhibition reduces the reabsorption of sodium and water from the filtrate back into the blood, leading to an increase in urine output.
Signaling Pathway
The primary signaling cascade initiated by Adynerin, as with other cardiac glycosides, involves the inhibition of Na+/K+-ATPase. This direct interaction triggers a series of downstream events. Beyond the immediate impact on ion concentrations, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling pathways, such as the Src kinase pathway, which can then influence other pathways like the MAPK cascade. However, the specific downstream signaling pathways uniquely activated by Adynerin require further investigation.
Caption: Signaling pathway of Adynerin's cardiotonic effect.
Experimental Protocols
Isolation and Purification of Adynerin
A general method for the isolation of cardiac glycosides from Nerium species involves extraction with an alcohol-water mixture, followed by chromatographic separation.
Protocol:
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Extraction: Dried and powdered leaves of Nerium oleander are extracted with a mixture of ethanol and water (e.g., 70% ethanol) at room temperature.
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Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then partitioned with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls, followed by extraction with a more polar solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the glycosides.
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Column Chromatography: The glycoside-rich fraction is subjected to column chromatography on silica (B1680970) gel.
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Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Adynerin.
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Crystallization: The fractions containing pure Adynerin are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure Adynerin.
Caption: General workflow for the isolation of Adynerin.
Pharmacokinetic Analysis in Rats by UPLC-MS/MS
This protocol describes the quantification of Adynerin in rat plasma.
Animal Dosing and Sampling:
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Sprague-Dawley rats are used.
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For intravenous administration, Adynerin is administered at 1 mg/kg.
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For oral administration, Adynerin is administered at 5 mg/kg.
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Blood samples (approximately 0.4 mL) are collected from the tail vein at various time points (e.g., 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma is separated by centrifugation and stored at -80°C until analysis.
Sample Preparation:
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To 100 µL of plasma, add a suitable internal standard.
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Perform protein precipitation by adding a solvent like acetonitrile (B52724).
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Centrifuge to pellet the precipitated proteins.
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The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
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Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
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Flow Rate: 0.4 mL/min.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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Mass Transition: m/z 534 → 113.
| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| t₁/₂ (h) | 4.2 ± 0.6 | - |
| Bioavailability (%) | 93.1 | - |
Summary and Future Directions
Adynerin is a potent cardiac glycoside with a well-defined chemical structure and established cardiotonic and diuretic activities. Its mechanism of action is primarily through the inhibition of the Na+/K+-ATPase pump. While the immediate downstream effects on ion homeostasis are understood, further research is needed to fully elucidate the specific intracellular signaling pathways that Adynerin modulates. The development of more specific and efficient isolation protocols would also be beneficial for future research and potential therapeutic applications. The high oral bioavailability of Adynerin suggests its potential as an orally administered therapeutic agent, warranting further investigation into its pharmacological and toxicological profile.
